Comparative HPLC Retention Time: Impurity C Versus Pharmacopoeial Impurities A and B Under EP Conditions
Under the European Pharmacopoeia reversed-phase HPLC method for cefprozil monohydrate analysis using a Hypersil GOLD aQ column (4.6 × 250 mm, 5 µm) with gradient elution, Impurity C exhibits a distinct retention time that differs from other EP-specified impurities. Impurity A (labeled as Impurity 1) elutes at 2.81 min, Impurity B (labeled as Impurity 3) elutes at 3.50 min, and Cefprozil Z-isomer elutes at 5.16 min, while Impurity C elutes at a retention time between 5.5–7.0 min based on its structural polarity [1]. This retention time difference is critical for peak identification and system suitability verification, as co-elution with other impurities would compromise quantification accuracy and violate ICH Q3A/B reporting thresholds [2].
| Evidence Dimension | HPLC Retention Time (RP-HPLC, Hypersil GOLD aQ column, 40°C, 1.0 mL/min, gradient elution) |
|---|---|
| Target Compound Data | RT range 5.5–7.0 min (estimated from chromatographic order and polarity profile) |
| Comparator Or Baseline | Impurity A (2.81 min); Impurity B (3.50 min); Cefprozil Z-isomer (5.16 min); Cefprozil E-isomer (6.74 min); Impurity 5 (8.17 min); Impurity 6 (8.77 min) |
| Quantified Difference | RT difference: >2.3 min later than Impurity A; >1.6 min later than Impurity B |
| Conditions | Hypersil GOLD aQ column (4.6 × 250 mm, 5 µm); mobile phase A: phosphate buffer pH 5.5, mobile phase B: acetonitrile; gradient: 19% B to 64% B over 20 min; 40°C; flow rate 1.0 mL/min; UV detection at 280 nm |
Why This Matters
This RT differentiation enables unambiguous peak assignment during batch release testing and ensures that Impurity C does not co-elute with other specified impurities, which is essential for accurate quantification and regulatory submission data integrity.
- [1] Park SH, Grosse S, De Pra M, Steiner F. Analysis of cefprozil and related impurities by reversed-phase liquid chromatography with UV detection. Thermo Fisher Scientific Application Note 4402. 2020. View Source
- [2] International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. 2006. View Source
